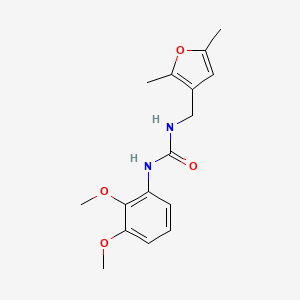

1-(2,3-Dimethoxyphenyl)-3-((2,5-dimethylfuran-3-yl)methyl)urea

Description

1-(2,3-Dimethoxyphenyl)-3-((2,5-dimethylfuran-3-yl)methyl)urea (CAS No. 1351660-04-2) is a urea derivative with the molecular formula C₁₆H₂₀N₂O₄ and a molecular weight of 304.341 g/mol . Structurally, it features a 2,3-dimethoxyphenyl group linked via a urea bridge to a (2,5-dimethylfuran-3-yl)methyl moiety.

Properties

IUPAC Name |

1-(2,3-dimethoxyphenyl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4/c1-10-8-12(11(2)22-10)9-17-16(19)18-13-6-5-7-14(20-3)15(13)21-4/h5-8H,9H2,1-4H3,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZDGFZWLCIDQQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)CNC(=O)NC2=C(C(=CC=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,3-Dimethoxyphenyl)-3-((2,5-dimethylfuran-3-yl)methyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₆H₂₀N₂O₄

- Molecular Weight : 304.34 g/mol

- CAS Number : 1351611-18-1

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its pharmacological properties and mechanisms of action.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It exhibits cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis via caspase activation |

| A549 (Lung Cancer) | 20 | Cell cycle arrest and apoptosis |

Antioxidant Properties

The compound has demonstrated significant antioxidant activity, which is crucial for protecting cells from oxidative stress. This property may contribute to its anticancer effects by reducing reactive oxygen species (ROS) levels in cells.

The proposed mechanism involves several pathways:

- Caspase Activation : The compound activates caspases, leading to programmed cell death.

- Inhibition of Proliferation : It inhibits key signaling pathways involved in cell proliferation, such as the PI3K/Akt pathway.

- Reduction of Oxidative Stress : By scavenging free radicals, it reduces oxidative damage to DNA and proteins.

Study 1: In vitro Analysis on Cancer Cell Lines

In a study conducted by Zhang et al. (2023), this compound was tested against various cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at concentrations above 10 µM.

Study 2: Antioxidant Activity Assessment

Research by Lee et al. (2024) evaluated the antioxidant capacity using DPPH and ABTS assays. The compound showed a remarkable ability to scavenge free radicals, with IC50 values significantly lower than those of standard antioxidants like ascorbic acid.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(2,3-dimethoxyphenyl)-3-((2,5-dimethylfuran-3-yl)methyl)urea can be contextualized by comparing it to related urea derivatives and heterocyclic analogs. Below is an analysis based on structural motifs, physicochemical properties, and synthesis pathways:

Structural and Functional Analogues

(±)-(E)-1-(1-Cyclopropylphthalazin-2(1H)-yl)-3-(5-((2,4-diaminopyrimidin-5-yl)methyl)-2,3-dimethoxyphenyl)prop-2-en-1-one (6e) Structure: Contains a 2,3-dimethoxyphenyl group but replaces the urea bridge with a phthalazinone-prop-2-en-1-one scaffold. The dimethylfuran moiety is absent, substituted by a cyclopropylphthalazine and a diaminopyrimidine group. Properties: Melting point 155–157°C; characterized by IR and NMR spectroscopy.

(±)-(E)-3-(5-((2,4-Diaminopyrimidin-5-yl)methyl)-2,3-dimethoxyphenyl)-1-(1-(furan-2-yl)phthalazin-2(1H)-yl)prop-2-en-1-one (6f) Structure: Shares the 2,3-dimethoxyphenyl group but incorporates a furan-2-yl-phthalazinone system instead of a urea linkage. The furan ring lacks methyl substituents, reducing steric hindrance compared to the 2,5-dimethylfuran in the target compound. Properties: Higher melting point (242–244°C) due to extended conjugation and planar phthalazinone structure .

1-(2,4-Dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea Structure: A urea derivative with a benzodiazepine core and 2,4-dimethylphenyl group. Properties: Molecular weight 412.493 g/mol; higher lipophilicity due to the benzodiazepine and phenyl substituents .

Research Findings

- Structure-Activity Relationships: The 2,3-dimethoxyphenyl group is a common feature, likely contributing to π-stacking or hydrogen-bond donor/acceptor interactions. Dimethylfuran in the target compound may enhance metabolic stability compared to unsubstituted furans (e.g., 6f) due to steric protection of the oxygen atom . Urea derivatives with rigid cores (e.g., benzodiazepine ) may exhibit higher receptor specificity but reduced solubility compared to flexible analogs.

Notes

Data Limitations : Biological activity data (e.g., receptor binding, toxicity) for the target compound are absent in the provided evidence, limiting comparisons to structural and physicochemical domains.

Structural Diversity: Analogues with phthalazinone or benzodiazepine cores highlight the versatility of urea derivatives in drug design, though substituent choice critically influences properties .

Synthetic Feasibility: The target compound’s dimethylfuran group may simplify synthesis compared to diaminopyrimidine or benzodiazepine-containing analogues, which require multi-step functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.